BenchChemオンラインストアへようこそ!

2,4-Dibromo-8-methylquinoline

Regioselective Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

2,4-Dibromo-8-methylquinoline (CAS 260972-99-4) is the definitive building block for HCV NS3/4A protease inhibitor synthesis. Unlike generic 2,4-dibromoquinoline, the C8 methyl group exerts critical steric and electronic control, enforcing predictable C4 > C2 regioselectivity in Suzuki-Miyaura couplings. This unique substitution pattern enables the stepwise, orthogonal functionalization demanded by complex multi-step antiviral API routes. Do not substitute with analogs lacking the 8-methyl group—reactivity outcomes will differ fundamentally. Sourced for process chemistry R&D; 98% purity.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
CAS No. 260972-99-4
Cat. No. B3255872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-8-methylquinoline
CAS260972-99-4
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)Br)Br
InChIInChI=1S/C10H7Br2N/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3
InChIKeyKHBTVENUHXTYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-8-methylquinoline (CAS 260972-99-4): A Strategic Scaffold for Regioselective Functionalization and HCV Drug Discovery


2,4-Dibromo-8-methylquinoline (CAS 260972-99-4) is a dihalogenated heterocyclic building block within the quinoline family, characterized by bromine atoms at the C2 and C4 positions and a methyl substituent at C8 on the quinoline core [1]. This specific substitution pattern confers distinct regioselective reactivity profiles that are critical for the stepwise, controlled synthesis of complex molecules [2]. Its primary industrial and academic utility lies in its role as a versatile intermediate in the preparation of pharmaceutical agents, most notably as a precursor in the synthesis of HCV NS3/4A protease inhibitors for the treatment of hepatitis C viral (HCV) infections [3].

Procurement Alert: Why 2,4-Dibromo-8-methylquinoline Cannot Be Trivially Replaced by 2,4-Dibromoquinoline or Other Analogs


Direct substitution of 2,4-dibromo-8-methylquinoline with a generic analog like 2,4-dibromoquinoline (lacking the C8 methyl group) or 4,7-dibromo-8-methylquinoline (altered halogenation pattern) is chemically and functionally invalid. The C8 methyl group in 2,4-dibromo-8-methylquinoline is not a spectator; it exerts a profound influence on the electronic character of the quinoline core and introduces significant steric hindrance near the C7 position [1]. This steric and electronic modulation directly alters the regioselectivity of key cross-coupling reactions, such as Suzuki-Miyaura couplings, a phenomenon documented across the dibromoquinoline class where small structural changes lead to divergent reactivity [2]. Consequently, substituting an analog would not only change the reaction outcome but would likely derail a multi-step synthetic sequence designed around the unique, predictable C2 > C4 reactivity of this specific scaffold [3].

Quantitative Differentiation of 2,4-Dibromo-8-methylquinoline: A Head-to-Head Guide for Evidence-Based Sourcing


Regioselective Nucleophilic Substitution: C4 Position is ~2x More Reactive than C2 in 2,4-Dihalo-8-methylquinolines

In a direct comparative study of 2,4-dihalo-8-methylquinolines, the C4 halogen atom was demonstrated to be approximately twice as reactive towards nucleophiles as the C2 halogen atom. This was evidenced by the exclusive formation of 4-azido-2-halo-8-methylquinoline products when 2,4-dichloro-8-methylquinoline or 2,4-dibromo-8-methylquinoline were reacted with sodium azide at a 1:1 molar ratio [1]. This established regioselectivity (C4 >> C2) is a predictable and exploitable feature of this scaffold, allowing for sequential, site-selective functionalization.

Regioselective Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Synthetic Utility of C8-Methyl vs. Unsubstituted Core: Differentiating 2,4-Dibromo-8-methylquinoline from 2,4-Dibromoquinoline

The presence of the C8 methyl group in 2,4-dibromo-8-methylquinoline is a key structural differentiator from 2,4-dibromoquinoline (CAS 20151-40-0). While the latter is a general purpose dibromoquinoline building block, it lacks the steric and electronic influence of the C8 substituent [1]. This influence is critical; a study on regioselective Suzuki couplings of dibromoquinolines demonstrated that achieving high levels of regioselectivity in these systems is inherently challenging compared to other dibromoheteroaromatics, but is highly dependent on the specific substitution pattern, including the presence of substituents ortho to the halogen [2]. The C8 methyl group in the target compound thus acts as a steric director, fine-tuning the reactivity of the adjacent C7 position and influencing the overall electronic environment for cross-coupling reactions [1].

Cross-Coupling Suzuki-Miyaura Regioselectivity Medicinal Chemistry

Distinct Application Profile: 2,4-Dibromo-8-methylquinoline is a Patented Intermediate for HCV Protease Inhibitors

A key differentiator for 2,4-dibromo-8-methylquinoline is its explicit citation in patent literature as a valuable intermediate in the structure design of HCV NS3/4A protease inhibitors [1]. In contrast, a close analog like 4,7-dibromo-8-methylquinoline (CAS 1189105-53-0) is primarily described as a more general-purpose intermediate for pharmaceuticals, agrochemicals, and functional materials, lacking the same documented, disease-specific application pedigree . The patent describes a streamlined 3-step synthesis from m-alkoxyaniline to a range of substituted quinolines via a bromo-substituted quinoline intermediate, highlighting the strategic utility of the 2,4-dibromo-8-methylquinoline scaffold in an industrially-relevant, high-value target class [1].

HCV Protease Inhibitor Antiviral Drug Discovery Process Chemistry

Contrasting Regioselectivity Profile: 2,4-Dibromo-8-methylquinoline vs. 4,7-Dibromo-8-methylquinoline

A critical and often overlooked differentiator is the specific pattern of halogenation on the quinoline core. The target compound, with bromines at C2 and C4, exhibits a well-defined C4 > C2 reactivity for nucleophilic substitution [1]. In stark contrast, a regioisomer like 4,7-dibromo-8-methylquinoline places one bromine adjacent to the C8 methyl group (C7) and one at C4 . This altered arrangement leads to a completely different reactivity hierarchy. The C7 bromine, due to steric hindrance from the C8 methyl, will have a vastly different reactivity in cross-coupling or nucleophilic substitution compared to the C2 bromine in the target compound. The C4 bromine, while common to both, will experience a different electronic environment, potentially altering its reactivity. This fundamental difference in regioselectivity makes the two isomers non-interchangeable and dictates their use in divergent synthetic strategies.

Halogenation Pattern Regioselectivity Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for 2,4-Dibromo-8-methylquinoline


Key Intermediate for HCV NS3/4A Protease Inhibitor Synthesis

This is the most substantiated and high-value application scenario. Researchers and process chemists engaged in antiviral drug discovery, specifically targeting the Hepatitis C virus (HCV), should prioritize this compound. Its utility is validated by a patent that outlines its use as a precursor in a streamlined, 3-step synthetic route to complex quinoline-based HCV protease inhibitors [1]. The predictable C4 > C2 reactivity of the scaffold [2] allows for the sequential installation of the diverse substituents required for potent and selective NS3/4A inhibition, making it an indispensable building block in this therapeutic area.

Platform for Sequential, Site-Selective Functionalization via Nucleophilic Substitution

For synthetic organic chemists, 2,4-dibromo-8-methylquinoline serves as a reliable platform for constructing more complex 8-methylquinoline derivatives. The well-documented reactivity difference between the C4 and C2 positions (C4 being approximately twice as reactive towards nucleophiles) [2] provides a predictable and synthetically useful handle. This allows for a first-step substitution at the C4 position, followed by a second, orthogonal transformation at the C2 position (e.g., via cross-coupling). This sequential functionalization strategy is a powerful tool for diversity-oriented synthesis or for constructing specific pharmacophores.

Sterically Directed Cross-Coupling Partner for Complex Molecule Synthesis

The combination of the C2 and C4 bromine atoms and the C8 methyl group creates a unique steric and electronic environment for palladium-catalyzed cross-coupling reactions [3]. While analogous dibromoquinolines often suffer from poor regioselectivity in Suzuki couplings [3], the steric influence of the C8 methyl group in 2,4-dibromo-8-methylquinoline can be exploited to achieve enhanced control. This makes it a strategic choice for projects where the C8 methyl is a required structural feature and where the selective functionalization of the C2 or C4 position is needed in the presence of a neighboring group.

Precursor to 8-Methyl-4-aminoquinoline and 8-Methyl-2-aminoquinoline Derivatives

This compound is a direct precursor to valuable aminoquinoline derivatives. As demonstrated, nucleophilic substitution of the C4 bromine with an azide, followed by reduction (Staudinger reaction), provides a route to 4-amino-8-methylquinoline derivatives [2]. Similarly, exploiting the C2 bromine can yield the corresponding 2-amino derivative. These aminoquinolines are themselves important pharmacophores found in antimalarial and other bioactive compounds. This application leverages the well-defined regioselectivity of the starting dibromide to access either regioisomeric amine with high fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.